4-Methyl-5-oxohex-2-enedioic acid
CAS No.:
Cat. No.: VC13582372
Molecular Formula: C7H8O5
Molecular Weight: 172.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H8O5 |
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Molecular Weight | 172.13 g/mol |
IUPAC Name | 4-methyl-5-oxohex-2-enedioic acid |
Standard InChI | InChI=1S/C7H8O5/c1-4(2-3-5(8)9)6(10)7(11)12/h2-4H,1H3,(H,8,9)(H,11,12) |
Standard InChI Key | AZAMSTQBPOVYAK-UHFFFAOYSA-N |
SMILES | CC(C=CC(=O)O)C(=O)C(=O)O |
Canonical SMILES | CC(C=CC(=O)O)C(=O)C(=O)O |
Introduction
Structural Characterization and Nomenclature
The IUPAC name 4-methyl-5-oxohex-2-enedioic acid implies a six-carbon backbone with:
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A conjugated double bond at position 2 (hex-2-enedioic acid)
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A ketone group at position 5 (5-oxo)
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A methyl substituent at position 4 (4-methyl)
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Two carboxylic acid groups at positions 1 and 6.
This structure differs from documented analogs:
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2-Methyl-4-oxohex-2-enedioic acid (CID 54130172) places the methyl group at position 2 and the ketone at position 4.
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5-Methyl-4-oxohex-2-enoic acid (CID 73117885) features a single carboxylic acid group, with a methyl at position 5 and a ketone at position 4.
A comparative analysis of these compounds is presented below:
Synthetic Pathways and Reactivity
Claisen Rearrangement
The Johnson–Claisen rearrangement of MVG with trimethyl orthoacetate yields dimethyl (E)-hex-2-enedioate (72%) , suggesting that similar conditions could position functional groups at desired locations in 4-methyl-5-oxohex-2-enedioic acid.
Oxidation and Functionalization
Selective oxidation of allylic positions in MVG derivatives could theoretically introduce a ketone at position 5. For instance, palladium-catalyzed oxidations of allylic alcohols to ketones are well-established in literature.
Physicochemical Properties
Acidity and Tautomerism
The conjugated diacid system (pKa₁ ≈ 2.5, pKa₂ ≈ 4.5 estimated) likely exhibits tautomerism between enol and keto forms, akin to 2-methyl-4-oxohex-2-enedioic acid . Nuclear magnetic resonance (NMR) studies of the latter show distinct shifts for the α,β-unsaturated protons (δ 6.2–6.5 ppm) , which would differ in the 4-methyl-5-oxo isomer due to altered electronic effects.
Crystallinity and Solubility
High crystallinity is anticipated due to hydrogen bonding between carboxylic acid groups, as observed in the meso (E)-isomer of dimethyl 2,5-dihydroxyhex-3-enedioate (m.p. 143–145°C) . Solubility in polar aprotic solvents (e.g., DMSO, DMF) is expected to exceed that in water.
Applications in Polymer Chemistry
Polyester Precursors
Dimethyl 2,5-dihydroxyhex-3-enedioate, a related diester, undergoes polycondensation to form biodegradable polyesters with glass transition temperatures (Tg) of 40–60°C . Introducing a ketone at position 5 could enhance thermal stability or enable post-polymerization modifications.
Crosslinking Agents
The α,β-unsaturated system permits Michael addition or Diels-Alder reactions, making it suitable for creating crosslinked hydrogels or elastomers. For example, MVG derivatives form thermosetting resins when reacted with diamines .
Challenges and Future Directions
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Stereochemical Control: Asymmetric synthesis methods are needed to address potential stereocenters at positions 4 and 5. Enzymatic catalysis or chiral auxiliaries could resolve this .
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Stability Studies: The ketone group at position 5 may predispose the compound to nucleophilic attack or hydration, requiring stabilization via protective groups (e.g., acetals).
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Toxicity Profiling: No data exist on the ecotoxicological impact of this compound. Computational models (e.g., ECOSAR) should predict biodegradation pathways.
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